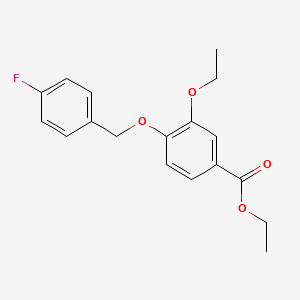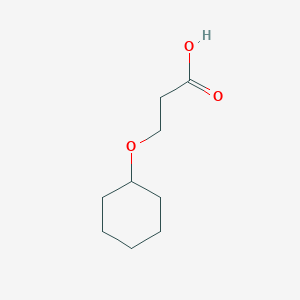
3-(Cyclohexyloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)propanoic acid is a carboxylic acid compound with the chemical formula C10H18O3. It is a white crystalline powder with a molecular weight of 186.25 g/mol. This compound is known for its unique properties and is widely used in various fields such as materials science, pharmaceuticals, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 3-(Cyclohexyloxy)propanol.
Substitution: Formation of various substituted propanoic acid derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
Uniqueness
3-(Cyclohexyloxy)propanoic acid is unique due to its cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-cyclohexyloxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChI Key |
ZJSQESLWZHBXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)
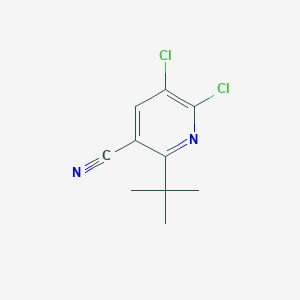
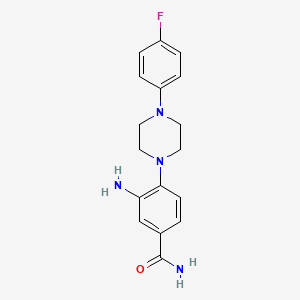
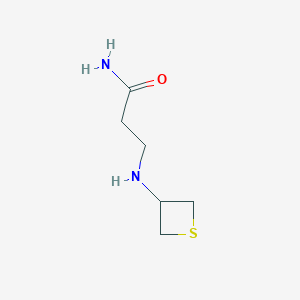
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
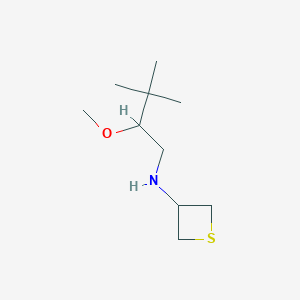
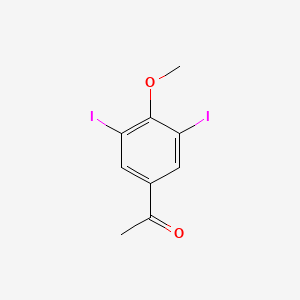
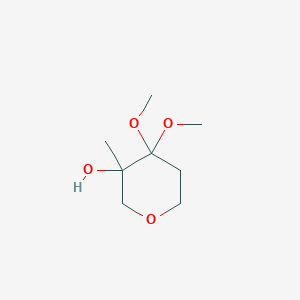
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13016879.png)
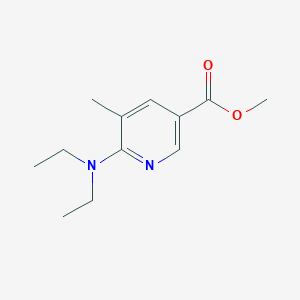
![5-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13016891.png)
